
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic compound that contains a pyrazine ring with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid typically involves the reaction of trifluoromethylated precursors with appropriate reagents under controlled conditions. One common method involves the reaction of trifluorotriacetic acid lactone with primary amines, phenylenediamine, or phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms, particularly those involving oxidative stress or inflammation
Mechanism of Action
The mechanism of action of 5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in oxidative stress or inflammatory responses. Its trifluoromethyl group can enhance its binding affinity and specificity towards these targets, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as:
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE): A potent proinflammatory mediator involved in various biological processes.
Hexafluorodehydroacetic acid: Another trifluoromethylated compound with distinct chemical properties and applications.
Uniqueness
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid is unique due to its specific combination of a pyrazine ring, trifluoromethyl group, and carboxylic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H3F3N2O3 |
|---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
6-oxo-5-(trifluoromethyl)-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)3-4(12)10-1-2(11-3)5(13)14/h1H,(H,10,12)(H,13,14) |
InChI Key |
OIIMYJCBSMYCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


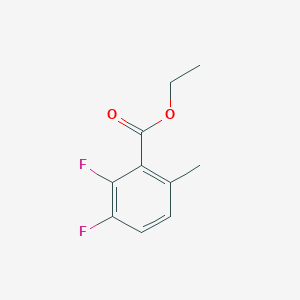

![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
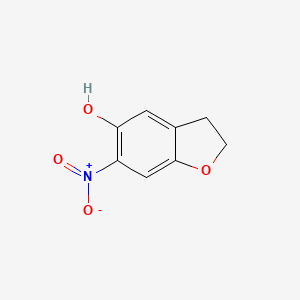
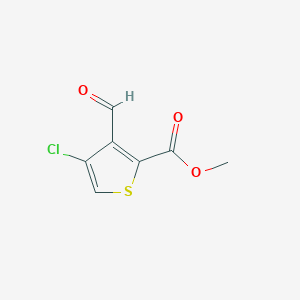

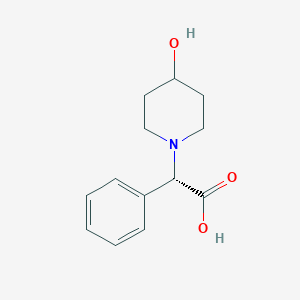
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
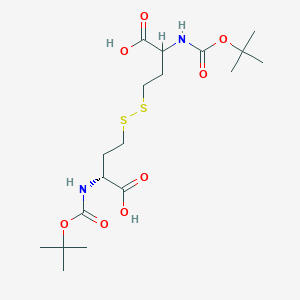
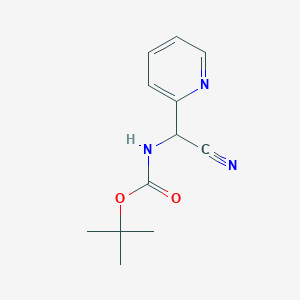
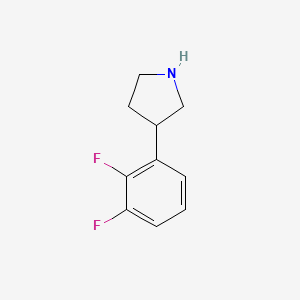

![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
